![molecular formula C19H21NO5 B5733150 methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate
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Overview
Description
Methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor and has been used in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
Methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate is a potent agonist of the CB1 receptor, which is found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have anxiolytic and sedative effects. This compound has been shown to have a high binding affinity for the CB1 receptor, which is responsible for its potent effects.
Advantages and Limitations for Lab Experiments
Methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate has several advantages for lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the body. This compound is also stable and can be stored for long periods of time. However, this compound has limitations as well. It is a synthetic cannabinoid, which means that its effects may not be the same as those of natural cannabinoids. Additionally, this compound is a controlled substance and requires special permits for use in lab experiments.
Future Directions
There are several future directions for the study of methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate. One area of research is the investigation of its potential use in the treatment of various diseases. This compound has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, which could make it useful in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis. Another area of research is the investigation of the effects of this compound on the immune system. This compound has been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune diseases. Finally, there is a need for further research into the safety and toxicity of this compound, as well as its potential for abuse.
Synthesis Methods
The synthesis of methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 2-[(4-methylbenzyl)amino]-2-oxoethanol in the presence of a catalyst. The resulting product is then esterified with methyl iodide to form this compound. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Scientific Research Applications
Methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate has been used in scientific research to study the effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties. This compound has also been used to study the effects of cannabinoids on the immune system and to investigate the potential use of cannabinoids in the treatment of various diseases.
properties
IUPAC Name |
methyl 3-methoxy-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-6-14(7-5-13)11-20-18(21)12-25-16-9-8-15(19(22)24-3)10-17(16)23-2/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTHDLZLWPFVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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